1-(Azepan-1-yl)-2-phenylethane-1,2-dione
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Overview
Description
1-(Hexahydro-1H-azepin-1-yl)-2-phenyl-1,2-ethanedione is a chemical compound with a unique structure that includes a hexahydro-1H-azepine ring and a phenyl group attached to an ethanedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hexahydro-1H-azepin-1-yl)-2-phenyl-1,2-ethanedione typically involves the reaction of hexahydro-1H-azepine with a phenyl-substituted ethanedione precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1-(Hexahydro-1H-azepin-1-yl)-2-phenyl-1,2-ethanedione may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the compound is typically achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Hexahydro-1H-azepin-1-yl)-2-phenyl-1,2-ethanedione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The phenyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1-(Hexahydro-1H-azepin-1-yl)-2-phenyl-1,2-ethanedione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Hexahydro-1H-azepin-1-yl)-2-phenyl-1,2-ethanedione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Azepin-1-amine, hexahydro-: This compound shares the hexahydro-1H-azepine ring but lacks the phenyl and ethanedione groups.
1-(Hexahydro-1H-azepin-1-yl)-3-(2-methoxycarbonyl)phenylurea: This compound has a similar azepine ring but differs in the substituents attached to it.
Uniqueness
1-(Hexahydro-1H-azepin-1-yl)-2-phenyl-1,2-ethanedione is unique due to its specific combination of the hexahydro-1H-azepine ring and the phenyl-ethanedione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C14H17NO2/c16-13(12-8-4-3-5-9-12)14(17)15-10-6-1-2-7-11-15/h3-5,8-9H,1-2,6-7,10-11H2 |
InChI Key |
GPXZXCMEYYZWSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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